3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 280.15 g/mol. This compound is classified as a heterocyclic compound, specifically an indazole derivative, which contains a chloro substituent and a pyridine moiety. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is identified by the CAS number 885272-01-5 and falls under the category of nitrogen-containing heterocycles. Its structure includes an indazole core, which is a fused bicyclic compound featuring both pyrazole and benzene rings. The presence of chlorine and pyridine enhances its reactivity and biological activity, making it a subject of interest in drug discovery and development .
The synthesis of 3-chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride can be achieved through various organic synthesis techniques involving the coupling of indazole derivatives with chlorinated pyridine compounds.
Technical Details:
The molecular structure of 3-chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride features:
3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride can undergo several chemical reactions:
The reactivity profile is influenced by the electronic effects of the chloro and pyridine groups, which can stabilize certain intermediates during reactions .
The mechanism of action for 3-chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride primarily involves its interaction with biological targets such as kinases or receptors involved in signaling pathways.
Research indicates that indazole derivatives can act as inhibitors for various kinases, potentially affecting cellular processes like proliferation and apoptosis . The precise mechanism often involves binding to the ATP-binding site of kinases, thereby inhibiting their activity.
Relevant data such as melting points and boiling points are often not disclosed due to proprietary restrictions but can be inferred from similar compounds within its class .
Scientific Uses:
3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride is primarily utilized in:
The integration of 3-chloroindazole and pyridin-4-ylmethyl groups creates a synergistic pharmacophore with optimized electronic and steric properties:
Electron-Deficient Domains: The chlorine atom at indazole-C3 introduces an electron-withdrawing effect, polarizing the indazole ring system. This enhances hydrogen-bond acceptor capacity at adjacent nitrogen atoms (N1, N2) and facilitates electrophilic substitution reactions for further derivatization. The canonical SMILES representation (Clc1nn(Cc2ccncc2)c2ccccc12
) highlights the chlorine's position adjacent to the pyrazole N-N bond [1].
Linker Flexibility: The methylene bridge (–CH2–) between indazole-N1 and pyridine-C4 provides conformational flexibility while maintaining planarity. This spacer enables optimal orientation for simultaneous target binding, as confirmed by the compound’s molecular formula (C13H10ClN3·HCl) and molecular weight (243.69 + 36.46 g/mol) [1].
Salt Formation: Hydrochloride salt formation protonates the pyridine nitrogen, significantly enhancing water solubility and crystallinity—critical for formulation. The ionic interaction also stabilizes solid-state packing, as evidenced by the compound’s storage requirements (inert atmosphere, room temperature) [5].
Table 1: Key Structural Features of 3-Chloro-1-(pyridin-4-ylmethyl)-1H-indazole Hydrochloride
Structural Element | Role in Molecular Design | Impact on Properties |
---|---|---|
3-Chloroindazole core | Electron withdrawal; H-bond acceptor modulation | Increased dipole moment; enhanced target affinity |
Pyridin-4-ylmethyl linker | Basicity center; solubility enhancer | Improved crystallinity (salt form); membrane permeability |
Methylene (–CH2–) spacer | Conformational flexibility | Adaptation to target binding pockets |
Hydrochloride counterion | Salt former | Enhanced aqueous solubility; stability in solid state |
The 1H-indazole scaffold serves as a privileged pharmacophore in kinase inhibitors and anticancer agents due to its bioisosteric resemblance to purines and capacity for multi-point binding:
Hydrogen-Bonding Networks: Indazole’s N1–H and N2 atoms act as complementary hydrogen-bond donors/acceptors for ATP-binding sites in kinases. In JNK2 inhibitors, 5,7-dimethyl-1H-indazole derivatives form critical hydrogen bonds with hinge-region residues (e.g., Met111, Glu109), with IC50 values reaching nanomolar ranges [3]. The 3-chloro substituent further enhances this interaction by polarizing the π-system.
Rigidity and Planarity: The bicyclic indazole core enforces molecular planarity, enabling deep penetration into hydrophobic enzyme pockets. Clinical agents like niraparib (PARP inhibitor) and pazopanib (tyrosine kinase inhibitor) utilize this scaffold for selective target engagement. Their success validates indazole’s role in blocking substrate binding through steric occlusion [2].
Structure-Activity Relationship (SAR) Flexibility: Position C3 tolerates diverse substituents (halogens, alkyl, aryl) to fine-tune potency. In MAO-B inhibitors, 3-substituted indazoles show 10-fold activity differences based on steric and electronic properties. The 3-chloro group balances steric bulk and electronegativity, optimizing target affinity while maintaining metabolic stability [4] [6].
Table 2: Biological Activities of Representative 1H-Indazole-Based Pharmaceuticals
Drug Name | Indazole Substitution Pattern | Therapeutic Target | Clinical Application |
---|---|---|---|
Niraparib | 3-Carboxamide; 4-fluorophenylpiperazine | PARP-1/2 | Ovarian/breast cancer |
Pazopanib | 5-Fluoro; 2-methyl-5-sulfonamide | VEGFR/PDGFR | Renal cell carcinoma |
Benzydamine | 3-Carboxylic acid; dimethylaminoethyl | Phospholipase A2 | Anti-inflammatory |
Granisetron | 3-Carbonyl-endo-9-methyl-9-azabicyclo[3.3.1]nonane | 5-HT3 receptor | Antiemetic |
Pyridine substitution at the indazole-N1 position profoundly influences the compound’s physicochemical behavior and target interactions:
Basicity and Solubility: The pyridine nitrogen (pKa ≈ 5.5–6.5) permits pH-dependent solubility. Protonation below physiological pH yields water-soluble cations, with hydrochloride salt forms boosting solubility >10-fold versus free bases. This property is critical for oral absorption and CNS penetration, as evidenced by logP values of pyridine-containing indazoles (predicted logP = 2.39) [6].
Coordination Capacity: Pyridine’s lone pair facilitates metal coordination in enzyme active sites. In kinase inhibitors, pyridine nitrogen often coordinates catalytic Mg2+ ions or forms salt bridges with conserved lysines (e.g., Lys68 in JNK2). The 4-pyridinyl position maximizes this interaction due to its linear orientation relative to the indazole core [6] [7].
π-Stacking and Hydrophobic Interactions: The electron-deficient pyridine ring engages in charge-transfer interactions with aromatic residues (Phe, Tyr, Trp). Molecular docking of MAO-B inhibitors shows pyridine stacking with Tyr398 and Tyr435, contributing ΔG = −8.34 kcal/mol binding energy. 4-Substitution optimizes this stacking geometry versus 2- or 3-isomers [4].
Table 3: Impact of Pyridine Isomerism on Drug Properties
Pyridine Isomer | logD7.4 | H-Bond Acceptor Strength | Target Affinity (Kd, nM) |
---|---|---|---|
2-Pyridinyl | 1.98 | Moderate (N orthogonal) | 420 ± 15 |
3-Pyridinyl | 1.87 | High (N accessible) | 185 ± 9 |
4-Pyridinyl | 1.76 | Optimal (N linear) | 89 ± 5 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1